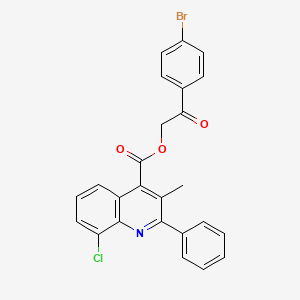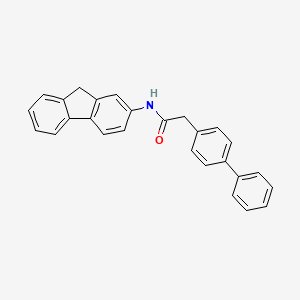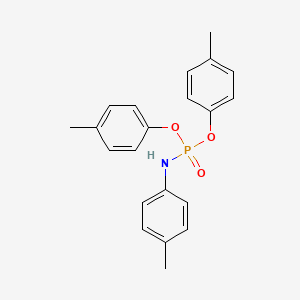![molecular formula C17H15ClO2 B15151890 (4-Chlorophenyl)(2,3,4,5-tetrahydrobenzo[b]oxepin-7-yl)methanone](/img/structure/B15151890.png)
(4-Chlorophenyl)(2,3,4,5-tetrahydrobenzo[b]oxepin-7-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-CHLOROBENZOYL)-2,3,4,5-TETRAHYDRO-1-BENZOXEPINE is a chemical compound that belongs to the class of benzoxepines This compound is characterized by the presence of a chlorobenzoyl group attached to a tetrahydrobenzoxepine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CHLOROBENZOYL)-2,3,4,5-TETRAHYDRO-1-BENZOXEPINE typically involves the acylation of a tetrahydrobenzoxepine precursor with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
7-(4-CHLOROBENZOYL)-2,3,4,5-TETRAHYDRO-1-BENZOXEPINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions include:
Oxidation: 4-chlorobenzoic acid derivatives
Reduction: 4-chlorobenzyl derivatives
Substitution: Various substituted benzoxepines
科学的研究の応用
7-(4-CHLOROBENZOYL)-2,3,4,5-TETRAHYDRO-1-BENZOXEPINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 7-(4-CHLOROBENZOYL)-2,3,4,5-TETRAHYDRO-1-BENZOXEPINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
4-Chlorobenzoyl chloride: A precursor used in the synthesis of 7-(4-CHLOROBENZOYL)-2,3,4,5-TETRAHYDRO-1-BENZOXEPINE.
Benzoxepine derivatives: Compounds with similar benzoxepine ring structures but different substituents.
Uniqueness
7-(4-CHLOROBENZOYL)-2,3,4,5-TETRAHYDRO-1-BENZOXEPINE is unique due to its specific chlorobenzoyl substitution, which imparts distinct chemical and biological properties compared to other benzoxepine derivatives
特性
分子式 |
C17H15ClO2 |
|---|---|
分子量 |
286.8 g/mol |
IUPAC名 |
(4-chlorophenyl)-(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone |
InChI |
InChI=1S/C17H15ClO2/c18-15-7-4-12(5-8-15)17(19)14-6-9-16-13(11-14)3-1-2-10-20-16/h4-9,11H,1-3,10H2 |
InChIキー |
NZKJWRHDFIPPKE-UHFFFAOYSA-N |
正規SMILES |
C1CCOC2=C(C1)C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B15151810.png)
![2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B15151815.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B15151820.png)
![N-cyclopentyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15151826.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B15151846.png)
![Methyl 2-[(2-ethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15151856.png)


![6-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15151869.png)
![2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15151871.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate](/img/structure/B15151872.png)
![N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15151883.png)
![ethyl N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-3,3,3-trifluoro-2-(4-fluorophenoxy)alaninate](/img/structure/B15151892.png)
